molecular formula C10H8N4S B12919315 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- CAS No. 825630-41-9

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-

Cat. No.: B12919315
CAS No.: 825630-41-9
M. Wt: 216.26 g/mol
InChI Key: CTHPDMCIOJZZTJ-UHFFFAOYSA-N
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Description

Structural Characteristics of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring at the 1,2- and a-positions. This arrangement creates a planar, π-conjugated system that facilitates aromatic stacking interactions with protein targets. Key structural features include:

  • Ring Fusion and Substituent Positions : The imidazole and pyrazine rings share two adjacent nitrogen atoms, with substituents typically introduced at the 3-, 6-, and 8-positions. For example, in imidazo[1,2-a]pyrazin-8-amine, the 8-position is occupied by an amine group, while the 3-position hosts the 3-thienyl moiety.
  • Hydrogen-Bonding Capacity : The amine group at the 8-position serves as a hydrogen-bond donor, critical for engaging polar residues in target proteins. This feature was exploited in AMPAR modulators, where oxindole or indazole groups at the 3-position improved potency to subnanomolar levels.
  • Impact of Core Modifications : Replacement of the imidazopyrazine core with isosteric scaffolds, such as pyrazolo[1,5-c]pyrimidine, has been shown to enhance metabolic stability. For instance, compound 26 (JNJ-61432059) exhibited reduced efflux liability and improved oral bioavailability compared to its imidazopyrazine predecessor.

Structure-activity relationship (SAR) studies highlight the sensitivity of the core to substituent effects. In AMPAR modulators, substituting the C-3 position with hydrogen-bond donors like phenol or oxindole increased γ-8 receptor affinity by over 100-fold compared to methoxyphenyl or acylated analogs. Similarly, fluorination at the C-8 position (e.g., 4-fluoropiperidine 14 ) improved microsomal stability while maintaining nanomolar potency.

Significance of the 3-(3-Thienyl) Substituent in Heterocyclic Systems

The 3-thienyl group in imidazo[1,2-a]pyrazin-8-amine introduces a sulfur-containing aromatic system that modulates electronic and steric properties. Key considerations include:

  • Electronic Effects : Thiophene’s electron-rich aromatic system enhances π-π stacking with hydrophobic protein pockets. Theoretical studies indicate that thiophene’s aromaticity, though less pronounced than benzene, supports charge delocalization, which can stabilize ligand-receptor interactions.
  • Metabolic Considerations : Thiophene-containing compounds are prone to oxidation at the sulfur atom or adjacent double bonds, forming reactive intermediates such as thiophene-S-oxide or epoxides. This reactivity may influence metabolic pathways, as seen in the bioactivation of thiophene-based drugs like tienilic acid.
  • Biological Activity : In anticancer evaluations, 3-thienyl-substituted imidazo[1,2-a]pyrazines demonstrated selective cytotoxicity. Compound 12b , synthesized via an iodine-catalyzed three-component reaction, exhibited IC~50~ values of 11–13 μM against Hep-2, HepG2, MCF-7, and A375 cells, outperforming doxorubicin in some assays. The thienyl group’s planar structure likely facilitates intercalation or hydrogen bonding with DNA or kinase targets.

Comparative analyses with phenyl-substituted analogs reveal that the 3-thienyl group confers distinct electronic and steric profiles. For example, in AMPAR modulators, replacing a para-fluorophenyl group with 3-thienyl altered efflux ratios and brain penetration, suggesting differential interactions with P-glycoprotein transporters.

Properties

CAS No.

825630-41-9

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H8N4S/c11-9-10-13-5-8(7-1-4-15-6-7)14(10)3-2-12-9/h1-6H,(H2,11,12)

InChI Key

CTHPDMCIOJZZTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=C3N2C=CN=C3N

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (Groebke-Blackburn-Bienaymé Reaction)

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is an efficient synthetic route to imidazo[1,2-a]pyrazine derivatives. It involves:

  • Reaction of pyrazine-2,3-diamine derivatives with aldehydes (such as 3-thiophenecarbaldehyde) and isocyanides.
  • Formation of the fused imidazo ring in a single step under mild conditions.
  • This method allows for rapid library synthesis with structural diversity and good yields.

Optimization of solvent, temperature, and stoichiometry is critical to maximize yield and purity.

Metal-Free and Microwave-Assisted Protocols

Recent advances highlight metal-free direct synthesis methods for imidazo[1,2-a]pyrazines, which are environmentally benign and efficient. For example:

  • Microwave-assisted condensation of 2-aminopyrazines with bromomalonaldehyde derivatives in ethanol-water mixtures.
  • Potassium hydroxide-mediated reactions at ambient temperature for amidation and cyclization steps.
  • These protocols reduce reaction times and improve product purity without the need for metal catalysts.

Reaction Conditions and Catalysts

Method Key Reagents Catalyst/Conditions Yield Range (%) Notes
Condensation with 3-thiophenecarbaldehyde 2-Aminopyrazine, 3-thiophenecarbaldehyde Acid catalyst (e.g., p-TsOH), reflux or room temp 60–85 Regioselective, scalable
Groebke-Blackburn-Bienaymé Pyrazine-2,3-diamine, aldehyde, isocyanide Mild heating, solvent optimization 70–90 One-pot, rapid, diverse analogs
Microwave-assisted synthesis 2-Aminopyrazine, bromomalonaldehyde Microwave irradiation, EtOH-H2O 75–88 Short reaction time, metal-free
Base-mediated amidation 2-Aminopyrazinium salts, thiophenols KOH, ambient temperature 65–80 Environmentally benign, mild conditions

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with ethyl acetate-petroleum ether mixtures.
  • Characterization involves 1H-NMR, 13C-NMR, FT-IR, and LC-MS to confirm molecular structure and purity.
  • Crystallographic analysis may be employed for definitive stereochemical confirmation.

Research Findings and Comparative Analysis

  • The introduction of the 3-thienyl substituent enhances the compound’s biological activity, particularly in kinase inhibition and antimicrobial applications.
  • Compared to other imidazo[1,2-a]pyrazine derivatives, the 3-(3-thienyl) substitution provides unique electronic and steric properties that influence binding affinity to biological targets.
  • Metal-free and microwave-assisted methods have been shown to improve sustainability and reduce reaction times without compromising yields.
Compound Variant Preparation Method Key Advantages Typical Yield (%)
Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- Acid-catalyzed condensation Regioselective, scalable 60–85
N-Methyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine GBB multicomponent reaction One-pot, rapid, diverse analogs 70–90
3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (related compound) Cyclization with benzothiophene-2-carbaldehyde Efficient cyclization, high purity 65–80

Chemical Reactions Analysis

Substitution Reactions

The C-3 thienyl and C-8 amine groups enable regioselective substitutions:

  • C-6 Functionalization : Suzuki-Miyaura cross-coupling at C-6 with aryl/heteroaryl boronic acids using Pd(PPh3_3)4_4 in CH3_3CN/H2_2O (73% yield) .

  • C-8 Modifications : Acylation or alkylation of the amine group enhances biological activity. For example, N-cyclopropyl substitution improves antibacterial efficacy .

Example: Suzuki Coupling at C-6

Imidazo[1,2-a]pyrazin-8-amine+Ar-B(OH)2Pd(PPh3)4,K2CO3C-6 aryl derivative(Yield: 73%)[1]\text{Imidazo[1,2-a]pyrazin-8-amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{C-6 aryl derivative} \quad (\text{Yield: 73\%}) \,[1]

Oxidative Reactions

Iodine-mediated oxidative cyclocondensation in aqueous media forms fused derivatives:

  • Mechanism : I2_2 acts as a Lewis acid to facilitate enamine tautomerism, followed by oxidative aromatization with dissolved O2_2 .

  • Yield Optimization : Using SDS micelles enhances yields to 89% compared to 70% in pure water .

Comparative Yields in Oxidative Reactions

ConditionCatalystSolventYield (%)
Micellar (SDS)I2_2H2_2O89
"On-water"I2_2H2_2O70

Electrochemical Modifications

  • C-H Cyanation : Electrochemical cyanation at C-3 using TMSCN under phosphate buffer, achieving regioselectivity (65–75% yield) .

  • Ultrasound-Promoted Reactions : Catalyst-free C3-cyanomethylation under ultrasound irradiation (60–78% yield) .

Reaction Pathway for C-H Cyanation

Imidazo[1,2-a]pyrazin-8-amineTMSCN, KH2PO4/K2HPO4C3-cyanated product[6]\text{Imidazo[1,2-a]pyrazin-8-amine} \xrightarrow{\text{TMSCN, KH}_2\text{PO}_4/\text{K}_2\text{HPO}_4} \text{C3-cyanated product} \,[6]

Biological Activity-Driven Reactions

Modifications targeting biological interactions include:

  • N-8 Acylation : Introducing carboxyamide groups (e.g., 3-pyridoyl) enhances adenosine receptor (hA3_3) affinity (Ki_i: 0.1–1 μM) .

  • Thienyl Optimization : Substituting 3-thienyl with bulkier groups (e.g., naphthyl) improves anticancer activity (GI50_{50}: 0.80–2.87 μM) .

Structure-Activity Relationship (SAR)

Modification SiteFunctional GroupBiological TargetActivity Metric
C-6ArylNCI-60 cancer cellsGI50_{50}: 0.80 μM
N-8CyclohexylDNA intercalationKbind_{\text{bind}}: 1.25×104^4 M1^{-1}

Comparative Analysis of Synthetic Routes

The table below evaluates methods for synthesizing imidazo[1,2-a]pyrazine derivatives:

MethodCatalystSolventYield (%)E-Factor
Suzuki Coupling Pd(PPh3_3)4_4CH3_3CN/H2_2O732.1
Iodine Cyclization I2_2H2_2O/SDS890.75
Electrochemical NonePhosphate buffer701.2

E-Factor measures environmental impact, with lower values indicating greener processes .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyrazin-8-amine derivatives have shown promising results in various therapeutic areas:

  • Antimicrobial Activity: Studies indicate effectiveness against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila. The mechanism involves inhibition of protein synthesis or disruption of cell membranes .
  • Anticancer Activity: Certain derivatives have demonstrated significant anticancer properties by inhibiting tyrosine kinase activity, crucial for cancer cell proliferation. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines .
  • Adenosine Receptor Modulation: The compound has been explored as an antagonist for adenosine receptors A3 and A2A, showing potential in treating conditions like asthma and cancer due to its ability to modulate immune responses .

The biological activities of Imidazo[1,2-a]pyrazin-8-amine derivatives are notable:

Activity Type Details
AntimicrobialEffective against H. pylori, L. pneumophila, with mechanisms involving protein synthesis inhibition.
AnticancerInduces apoptosis in cancer cells; inhibits tyrosine kinase activity.
Pain ManagementExhibits antinociceptive effects in animal models, reducing pain responses significantly.

Material Science

In addition to its biological applications, this compound is also being investigated for use in advanced materials:

  • Organic Semiconductors: The unique molecular structure allows for potential applications in organic electronic devices, including photovoltaic cells and transistors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of Imidazo[1,2-a]pyrazin-8-amine against multiple bacterial strains. Results showed significant inhibition zones against H. pylori and L. pneumophila, indicating strong potential for development into new antibacterial agents.

Study 2: Anticancer Properties

In vitro tests on cancer cell lines demonstrated that compounds derived from Imidazo[1,2-a]pyrazin-8-amine effectively induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity, disrupt protein-protein interactions, or alter gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyrazine scaffold is highly versatile, with substitutions at positions 3, 6, and 8 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Thienyl)-imidazo[1,2-a]pyrazin-8-amine 3-Thienyl C₉H₇N₄S 215.24 Potential kinase/DNA-targeting Target
3-Bromoimidazo[1,2-a]pyrazin-8-amine Br C₆H₅BrN₄ 213.04 Intermediate for further coupling
3-(2-Naphthyl)-imidazo[1,2-a]pyrazine 2-Naphthyl C₁₆H₁₁ClN₄ 294.73 Bacterial type IV secretion inhibitor
6-Bromo-N-(pyridin-2-yl) derivative Pyridin-2-yl C₁₂H₁₀BrN₅ 320.15 Kinase inhibitor precursor

Key Observations :

  • Bioisosterism : The scaffold’s adenine-like structure (as seen in ) suggests utility in targeting nucleotide-binding domains, with the 3-thienyl group mimicking purine’s heterocyclic interactions .
Antimicrobial Activity :
  • Imidazo[1,2-a]pyrazines with nitrogen substitutions at positions 6–8 (e.g., ) show MIC values of 1–9 μM against Mycobacterium tuberculosis, though imidazo[1,2-a]pyridines lacking additional nitrogens exhibit superior potency . The 3-thienyl group’s electronic profile may compensate for the pyrazine core’s reduced activity.
Kinase Inhibition :
  • Derivatives like lanraplenib (), which features a 6-aminopyrazinyl group, inhibit tyrosine kinases, highlighting the scaffold’s relevance in oncology. The 3-thienyl group’s sulfur atom could enhance binding to kinase ATP pockets through hydrophobic or π-interactions .
Bacterial Secretion Inhibition :
  • 3-(2-Naphthyl)- and 3-aryl-substituted derivatives () inhibit bacterial type IV secretion systems, suggesting that bulky aromatic groups at position 3 improve target engagement. The 3-thienyl group’s smaller size may balance potency and solubility .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Bromo and iodo derivatives (e.g., ) exhibit lower solubility due to halogen hydrophobicity, whereas the 3-thienyl group’s moderate polarity may improve bioavailability .
  • Stability : Schiff base analogs () show melting points ~180°C, indicating thermal stability. The thienyl group’s conjugated system may further stabilize the core against metabolic degradation .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- is an organic compound with a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C11H10N4S
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 825630-41-9

The compound features an imidazo[1,2-a]pyrazine core with a thienyl substituent, which is believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- is primarily attributed to its ability to interact with various molecular targets. Studies indicate that it may modulate enzyme activity and receptor signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes. For instance, it has been shown to act as an inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway .
  • Receptor Modulation : By binding to certain receptors, the compound may alter their activity, leading to various pharmacological effects.

Biological Activities

Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit a range of biological activities that include:

  • Antitumor Activity : Compounds in this class have demonstrated significant anticancer properties. For instance, studies have shown that certain derivatives can enhance the efficacy of anti-PD-1 antibodies in tumor models .
  • Antimicrobial Activity : The compound has been explored for its potential as an antibacterial agent. Research indicates that imidazo[1,2-a]pyrazin-8-amines can inhibit bacterial growth and may be developed into new antibiotics .
  • Antiparasitic Effects : Some studies suggest that these compounds could be effective against parasitic infections, including leishmaniasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits ENPP1; enhances anti-PD-1 efficacy
AntimicrobialExhibits antibacterial properties
AntiparasiticPotential efficacy against Leishmania
CytoprotectiveInvestigated for antiulcer properties

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Imidazo[1,2-a]pyrazin-8-amine derivatives typically involves cyclization reactions using appropriate precursors under controlled conditions. Various synthetic routes have been developed to optimize yield and purity. The structure-activity relationship (SAR) studies highlight how modifications at different positions on the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare imidazo[1,2-a]pyrazin-8-amine derivatives, and how is the 3-(3-thienyl) substituent introduced?

The Groebke-Blackburn-Bienaymé multicomponent reaction is a widely used method for synthesizing imidazo[1,2-a]pyrazin-8-amine scaffolds. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions to form the core structure . The 3-(3-thienyl) substituent can be introduced via substitution reactions using 3-thienyl-containing aldehydes or electrophiles. Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to achieving regioselectivity and high yields.

Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyrazin-8-amine derivatives, and how do they resolve structural ambiguities?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns, particularly the thienyl group’s position (e.g., coupling constants for aromatic protons) .
  • X-ray crystallography : Resolves absolute stereochemistry and solid-state packing, as demonstrated in co-crystal structures of related imidazo[1,2-a]pyrazine derivatives bound to targets like PTK6 .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., bromo or chloro substituents) .

Q. What biological targets are associated with imidazo[1,2-a]pyrazin-8-amine derivatives, and what assays are used to evaluate their activity?

These compounds are explored as adenosine receptor antagonists (A1_{1}, A2A_{2A}, A3_{3}), with structural analogs showing nanomolar affinity . Assays include:

  • Radioligand binding assays : To measure receptor affinity using 3^3H-labeled agonists/antagonists.
  • Functional cAMP assays : For assessing G-protein-coupled receptor modulation .
  • Kinase inhibition studies : Co-crystallization with targets like PTK6 provides mechanistic insights .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(3-thienyl)-imidazo[1,2-a]pyrazin-8-amine derivatives for enhanced selectivity?

SAR strategies include:

  • Substitution at position 2 : Methyl or trifluoromethyl groups improve metabolic stability .
  • Modification of the thienyl ring : Electron-withdrawing groups (e.g., nitro) enhance adenosine A2A_{2A} receptor selectivity, while bulky substituents reduce off-target effects .
  • Scaffold hopping : Replacing the pyrazine core with pyrimidine or triazolo systems alters binding kinetics . Computational docking (e.g., AutoDock Vina) validates hypothetical binding modes against crystallographic data .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of structurally similar derivatives?

Discrepancies in activity data may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) or polymorphic forms. Strategies include:

  • Dose-response reevaluation : Standardized protocols (e.g., IC50_{50} determination under consistent ATP levels).
  • Solid-form screening : Characterization of salts or co-crystals to assess bioavailability differences, as seen in patent literature .
  • Molecular dynamics simulations : Compare binding stability of active vs. inactive conformers in solvent environments .

Q. How can high-throughput synthesis (HTS) and parallel reaction optimization improve the scalability of imidazo[1,2-a]pyrazin-8-amine libraries?

HTS workflows employ:

  • Automated liquid handling : For rapid screening of aldehyde/isocyanide combinations.
  • Design of Experiments (DoE) : To optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
  • In-line analytics : UPLC-MS monitors reaction progress and purity, enabling real-time adjustments .

Q. What strategies are effective in designing co-crystals or salts of imidazo[1,2-a]pyrazin-8-amine derivatives to enhance physicochemical properties?

Co-crystal design involves:

  • Counterion selection : Trifluoroacetate or oxetan-3-yl piperazine salts improve solubility, as shown in patent filings .
  • Hydrogen-bond donors/acceptors : Co-formers like carboxylic acids enhance stability via supramolecular interactions .
  • Polymorph screening : Solvent evaporation or cooling crystallization identifies thermodynamically stable forms .

Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., alternative catalysts or cell-based assays).
  • Ethical Compliance : Ensure derivatives are strictly used for research, avoiding non-scientific applications .

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